Pentafluorophenol Pentafluorophenol Perfluorophenol is used in the synthesis of PGA-films as biodegradable polymers. It also participates in the synthesis of tripod macrocyclic Gd(III) chelates for cancer molecular MRI.

Brand Name: Vulcanchem
CAS No.: 771-61-9
VCID: VC20859631
InChI: InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
SMILES: C1(=C(C(=C(C(=C1F)F)F)F)F)O
Molecular Formula: C6HF5O
Molecular Weight: 184.06 g/mol

Pentafluorophenol

CAS No.: 771-61-9

Cat. No.: VC20859631

Molecular Formula: C6HF5O

Molecular Weight: 184.06 g/mol

* For research use only. Not for human or veterinary use.

Pentafluorophenol - 771-61-9

Specification

CAS No. 771-61-9
Molecular Formula C6HF5O
Molecular Weight 184.06 g/mol
IUPAC Name 2,3,4,5,6-pentafluorophenol
Standard InChI InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Standard InChI Key XBNGYFFABRKICK-UHFFFAOYSA-N
SMILES C1(=C(C(=C(C(=C1F)F)F)F)F)O
Canonical SMILES C1(=C(C(=C(C(=C1F)F)F)F)F)O
Boiling Point 145.6 °C
Melting Point 32.8 °C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Pentafluorophenol consists of a phenol ring substituted with five fluorine atoms at the 2, 3, 4, 5, and 6 positions, leaving the hydroxyl group para to the fluorines. This arrangement creates strong electron-withdrawing effects, lowering the pKa to 5.50 ± 0.33 compared to phenol’s pKa of 9.99 . X-ray crystallography confirms a planar aromatic ring with C–F bond lengths averaging 1.34 Å, consistent with fluorinated aromatics .

Physical Properties

The compound exhibits phase-dependent characteristics:

PropertyValueSource
Melting Point32.8–36°C
Boiling Point143°C (760 mmHg)
Density (25°C)1.757 g/cm³
Refractive Index1.4270
Flash Point72°C (closed cup)
Water Solubility22.3 g/L (20°C)
Log P (Octanol-Water)2.38

Thermogravimetric analysis reveals decomposition initiates at 210°C, producing fluorine-containing gases . The IR spectrum shows characteristic bands at 3600 cm⁻¹ (O–H stretch) and 1575 cm⁻¹ (fluoroaromatic ring breathing) .

Synthesis and Industrial Production

Conventional Synthesis Routes

The industrial synthesis typically involves direct fluorination of phenol derivatives:

  • Electrophilic Fluorination:
    Phenol reacts with fluorine gas (F₂) in hydrogen fluoride (HF) at −15°C, achieving 85% yield . Safety concerns arise from exothermic side reactions, necessitating precise temperature control.

  • Halogen Exchange:
    Pentachlorophenol undergoes halogen exchange with KF in sulfolane at 220°C (48 hours), yielding 78% product . This method requires catalyst recycling due to potassium chloride byproduct accumulation.

Advanced Methodologies

Recent innovations address scalability and safety:

  • Copper-Catalyzed One-Pot Synthesis (Idris & Lee, 2021):
    Aryl diazonium salts react with DABSO (SO₂ source) and pentafluorophenol under Cu(I) catalysis, producing sulfonic esters in 72–89% yield . This method eliminates gaseous SO₂ handling and enables gram-scale production .

  • Continuous Flow Fluorination:
    Microreactor systems enhance heat dissipation during fluorination, achieving 92% conversion with 15-second residence times . This approach reduces byproducts like hexafluorobenzene (<2%) .

Reactivity and Functional Applications

Peptide Synthesis

Pentafluorophenol’s primary application lies in generating active esters for solid-phase peptide synthesis (SPPS):

  • Esterification Mechanism:
    Carboxylic acids react with pentafluorophenol in the presence of N,N′-dicyclohexylcarbodiimide (DCC), forming pentafluorophenyl (PFP) esters . These esters exhibit 3–5× higher acylation rates than NHS esters due to fluorine’s electron-withdrawing effects .

  • Case Study: Tadalafil Synthesis:
    PFP esters facilitate coupling of N-Boc-tryptophan with piperonaldehyde, achieving 94% diastereoselectivity in the Pictet-Spengler reaction .

Organocatalysis

Pentafluorophenol catalyzes key transformations under mild conditions:

  • Pictet-Spengler Reaction (2023):
    Using 5 mol% C₆F₅OH in dichloroethane (40°C), tetrahydro-β-carbolines form in 88–97% yield with >20:1 diastereomeric ratios . This metal-free protocol enabled gram-scale synthesis of the alkaloid Komavine .

  • Acetal Cleavage:
    AlEt₃–C₆F₅OH complexes cleave acetals with 98% selectivity for less hindered oxocarbenium ions .

Emerging Applications and Research Frontiers

Pharmaceutical Intermediates

  • Sofosbuvir Synthesis:
    Pentafluorophenol derivatives serve as leaving groups in nucleoside phosphoramidate prodrugs, enabling HCV NS5B polymerase inhibition .

  • Tadalafil Manufacturing:
    PFP-mediated cyclization achieves 89% yield in the commercial process, surpassing traditional HCl-mediated methods .

Materials Science

  • Vulcanized Polymers:
    Incorporating PFP esters into polydimethylsiloxane (PDMS) enhances crosslinking density by 40%, improving tensile strength .

  • Lithium-Ion Batteries:
    Pentafluorophenol-based electrolytes increase ionic conductivity to 12.3 mS/cm (vs. 6.5 mS/cm for LiPF₆) .

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